5-溴-2,4-二氯甲苯

描述

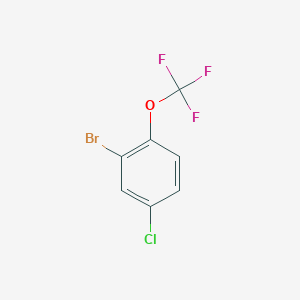

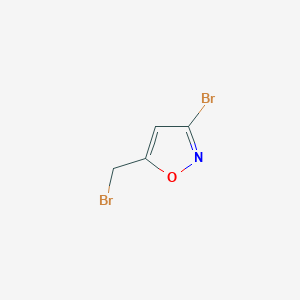

The compound 5-Bromo-2,4-dichlorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to other bromo-chlorotoluene isomers and has been investigated in the context of electron attachment, crystallography, and reactivity with other chemical species.

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-2,4-dichlorotoluene has been explored in several studies. For instance, a novel compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP), was synthesized and characterized, indicating the potential for creating derivatives of bromo-chlorotoluene compounds . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, which is structurally similar to 5-Bromo-2,4-dichlorotoluene, was studied, showing the formation of a main product through X-ray crystallography analysis .

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-2,4-dichlorotoluene has been analyzed using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational spectroscopy, and NMR studies of α-Bromo-2,6-dichlorotoluene were reported, providing insights into the geometry and electronic properties of such molecules . Crystallography has also been used to determine the structure of similar compounds, revealing details about their crystal systems and space groups .

Chemical Reactions Analysis

The reactivity of bromo-chlorotoluene isomers, including those similar to 5-Bromo-2,4-dichlorotoluene, has been investigated. Dissociative electron attachment studies have shown that both Cl- and Br- ions can be formed from these molecules, with the ion yields showing a pronounced temperature effect . Additionally, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines has been explored, leading to the synthesis of substituted aminopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-chlorotoluene isomers have been studied through various methods. Temperature dependence of dissociative electron attachment to these isomers has been examined, revealing the role of out-of-plane vibrations in the energy transfer towards bond breaking . The vibrational frequencies and thermodynamic properties of related compounds have been calculated using DFT and TD-DFT methods, providing a deeper understanding of their properties . Furthermore, the crystal structures of related compounds have been analyzed to understand their intermolecular interactions and stability .

科学研究应用

Application 1: Isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene

- Summary of the Application : This research investigates the influence of the catalyst HZSM-5 on the isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT). The goal is to convert the low value-added product 2,5-DCT into the more valuable 2,4-DCT .

- Methods of Application/Experimental Procedures : The process involves hydrothermal treatment, which leads to a decrease in total acidity and Brønsted/Lewis ratio of HZSM-5 while generating new secondary pores. These characteristics result in excellent selectivity for post-hydrothermal modified HZSM-5 in the isomerization reaction from 2,5-DCT to 2,4-DCT .

Application 2: Proteomics Research

- Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as a specialty product in proteomics research .

Application 3: Pesticide and Pharmaceutical Intermediate

- Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as a pesticide and pharmaceutical intermediate .

Application 4: Solvent in Catalytic Oxidation

- Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as an oxidant and a solvent during anaerobic catalytic oxidation of secondary alcohols by using an in situ (N -heterocyclic carbene)-Ni (0) system .

Application 5: Growth Supplement in Culture Media

安全和危害

属性

IUPAC Name |

1-bromo-2,4-dichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNSANITIQULLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607495 | |

| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4-dichlorotoluene | |

CAS RN |

85072-41-9 | |

| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)